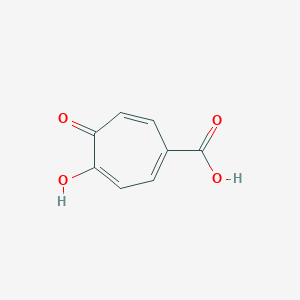
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with a butan-2-yl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: More saturated cyclohexane derivatives.
Substitution Products: Compounds with different substituents replacing the methoxy group.
科学的研究の応用
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(Butan-2-yl)-5-hydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Butan-2-yl)-5-ethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
2-(Butan-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione imparts unique chemical properties, such as increased electron density and potential for specific interactions with other molecules. This makes it distinct from similar compounds with different substituents.
特性
CAS番号 |
55137-04-7 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-butan-2-yl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O3/c1-4-7(2)8-5-10(13)11(14-3)6-9(8)12/h5-7H,4H2,1-3H3 |
InChIキー |
SPXABSDGEHQLGS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=O)C(=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


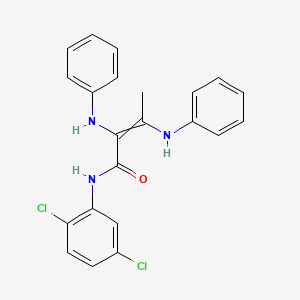
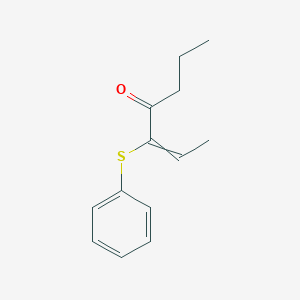
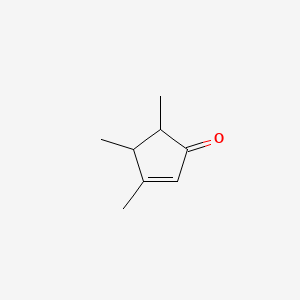
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
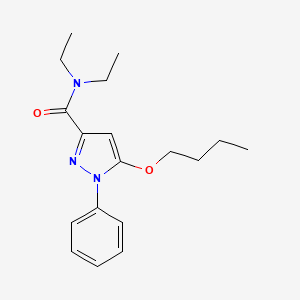
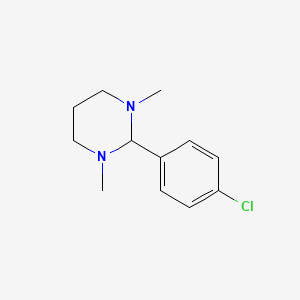
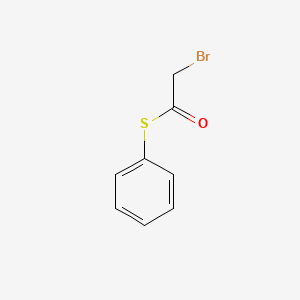
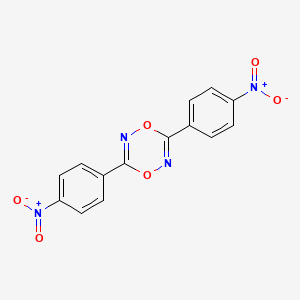

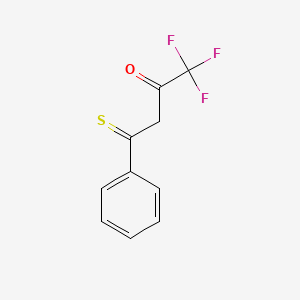
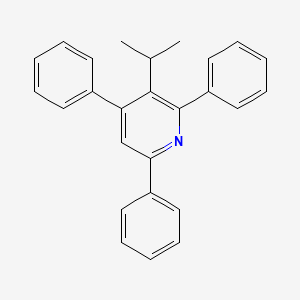
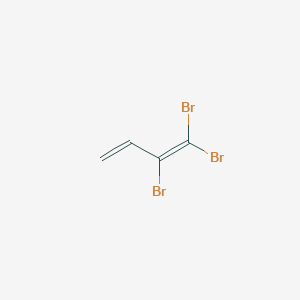
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
